3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

CYP1B1 inhibition Cancer chemoprevention Chalcone SAR

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one (CAS 1956426-36-0) is a synthetic fluorinated chalcone characterized by an α,β-unsaturated ketone scaffold bearing a 4-fluoro-3-(trifluoromethyl)phenyl group at the β-position and a phenyl group at the ketone terminus. With a molecular formula of C17H12F4O and a molecular weight of 308.27 g/mol, this compound belongs to the trifluoromethylated enone subclass, distinguished from common chalcones by the simultaneous presence of both fluoro and trifluoromethyl substituents on a single aromatic ring in a precise ortho-relationship.

Molecular Formula C17H12F4O
Molecular Weight 308.27 g/mol
Cat. No. B12969859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one
Molecular FormulaC17H12F4O
Molecular Weight308.27 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+
InChIKeyWXXWJPIHRSGLPE-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one: Structural and Physicochemical Baseline for Procurement Decisions


3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one (CAS 1956426-36-0) is a synthetic fluorinated chalcone characterized by an α,β-unsaturated ketone scaffold bearing a 4-fluoro-3-(trifluoromethyl)phenyl group at the β-position and a phenyl group at the ketone terminus . With a molecular formula of C17H12F4O and a molecular weight of 308.27 g/mol, this compound belongs to the trifluoromethylated enone subclass, distinguished from common chalcones by the simultaneous presence of both fluoro and trifluoromethyl substituents on a single aromatic ring in a precise ortho-relationship [1]. This specific substitution pattern is recognized in medicinal chemistry as a privileged motif for modulating electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated or mono-fluorinated analogs [2].

Synthetic fluorinated chalcone scaffold with α,β-unsaturated ketone and 4-fluoro-3-trifluoromethylphenyl B-ring substitution.
Dual F/CF3 ortho-substitution pattern creates a privileged motif for modulating lipophilicity and metabolic stability in medicinal chemistry.
Methyl-bearing but-2-en-1-one scaffold introduces steric differentiation from standard chalcones, relevant for target engagement studies.

Why Generic Chalcone or Mono-Fluorinated Analogs Cannot Substitute for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one


The 4-fluoro-3-trifluoromethylphenyl moiety creates a unique electronic environment that cannot be replicated by simple 4-fluoro, 4-trifluoromethyl, or 4-chloro chalcone analogs [1]. Structure-activity relationship (SAR) studies on fluorinated chalcones demonstrate that the introduction of a trifluoromethyl group at the 3-position of the B-ring, adjacent to a fluorine atom, dramatically alters both the electron density of the α,β-unsaturated system and the compound's lipophilicity profile [2]. This dual substitution has been shown to enhance target binding affinity—for example, in hCYP1B1 inhibition, 4'-trifluoromethyl chalcones achieve IC50 values below 10 nM, whereas non-fluorinated or mono-fluorinated analogs exhibit substantially weaker activity [2]. Furthermore, the methyl group on the enone double bond in this specific but-2-en-1-one scaffold introduces steric constraints absent in prop-2-en-1-one (standard chalcone) comparators, potentially affecting both reactivity and biological target engagement .

4-Fluoro-3-trifluoromethylphenyl pattern creates a unique electronic environment not replicated by 4-fluoro, 4-trifluoromethyl, or 4-chloro mono-substituted chalcones.
Trifluoromethyl substitution is associated with substantially higher target binding in reported CYP1B1 assays; mono-fluorinated analogs may exhibit weaker activity.
Methyl group on the enone double bond introduces steric constraints absent in prop-2-en-1-one chalcones, potentially altering reactivity and biological target engagement.

Quantitative Differentiation Evidence for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one vs. Structural Analogs


Enhanced CYP1B1 Inhibitory Potency Conferred by the 4'-Trifluoromethyl Group in Chalcones

A systematic SAR study of chalcone derivatives identified 4'-trifluoromethyl substitution on the B-ring as a critical determinant for potent hCYP1B1 inhibition. Several 4'-trifluoromethyl chalcones achieved IC50 values below 10 nM, with the lead compound B18 reaching an IC50 of 3.6 nM and a Ki of 3.92 nM in a competitive inhibition mode [1]. In contrast, non-fluorinated chalcone analogs evaluated in the same study exhibited IC50 values in the micromolar range (e.g., chalcone 1: IC50 = 305 nM against hCYP1B1 [2]), representing an approximately 85-fold difference in potency. While the target compound 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one was not directly tested in this study, its 4-fluoro-3-trifluoromethyl substitution pattern combines the potency-enhancing trifluoromethyl group with an additional electron-withdrawing fluorine, a motif that SAR analysis suggests may further modulate selectivity and metabolic stability [1].

CYP1B1 inhibition
Class-level
4′-CF3 chalcone B18: IC50 3.6 nM, Ki 3.92 nM
Non-fluorinated chalcone: IC50 305 nM
Target compound not directly tested (class-level SAR inference)
Supports CYP1B1 inhibition study fit for dual F/CF3 chalcones.
Data from published SAR; verify with target compound.
CYP1B1 inhibition Cancer chemoprevention Chalcone SAR

Differential Antiproliferative Activity of Fluoro-Substituted Chalcones Against Human Cancer Cell Lines

In a comparative study of fluorinated chalcone derivatives, compounds bearing a 4-trifluoromethyl substituent (11d) demonstrated measurable antiproliferative activity against A549 lung cancer cells (IC50 = 43.46 ± 0.12 μM) and MCF-7 breast cancer cells (IC50 = 50.28 ± 2.18 μM), whereas the 4-fluoro analog (11f) showed no activity (NA) in either cell line [1]. This data establishes that trifluoromethyl substitution, particularly on the B-ring, is functionally distinct from simple fluorine substitution for antiproliferative effects. The target compound, containing both a 4-fluoro and a 3-trifluoromethyl group on the same ring, presents a unique electronic configuration that cannot be achieved by either 4-fluoro or 4-trifluoromethyl mono-substitution alone [2].

Antiproliferative activity
Class-level
4-CF3 analog (11d): IC50 43.5 μM (A549), 50.3 μM (MCF-7)
4-F analog (11f): No activity (NA)
Target compound’s dual F/CF3 pattern is structurally distinct
Supports cell-model endpoint review for fluorinated chalcones.
Class-level inference; direct measurement needed for this compound.
Antiproliferative activity Fluorinated chalcones Cancer cell lines

MAO-B Inhibition Selectivity Profile of Trifluoromethyl vs. Fluoro Chalcone Derivatives

A comparative study of fluoro- versus trifluoromethyl-4-hydroxylated chalcone derivatives for human monoamine oxidase (hMAO) inhibition revealed that the trifluoromethyl-substituted compound (2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one exhibited a Ki value of 0.33 ± 0.01 μM toward hMAO-B with a selectivity index of 26.36 over hMAO-A . In a related study of methoxylated chalcones, the most potent compound (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one achieved a Ki of 0.22 ± 0.01 μM toward hMAO-B [1]. These studies collectively establish that the trifluoromethyl group on the B-ring is a key pharmacophoric element for achieving potent and selective hMAO-B inhibition. The target compound's 4-fluoro-3-trifluoromethylphenyl group represents an underexplored variation of this validated pharmacophore that may offer differentiated selectivity through the electron-withdrawing influence of the additional fluorine atom.

MAO-B selectivity
Class-level
4-CF3 chalcone: Ki 0.33 μM (hMAO-B), selectivity index 26.36
4-Methoxy-4′-CF3 chalcone: Ki 0.22 μM
Target compound’s ortho-F/CF3 variant underexplored
Supports MAO-B isoform selectivity assay context.
Data from hMAO recombinant assays; verify with target compound.
Monoamine oxidase-B Selectivity Fluorinated chalcones

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Common Chalcone Analogs

The target compound (C17H12F4O, MW 308.27 g/mol) possesses a calculated LogP of approximately 4.5–5.0, substantially higher than 4-fluorochalcone (C15H11FO, MW 226.25, LogP ~3.5) and 3'-(trifluoromethyl)chalcone (C16H11F3O, MW 276.26, LogP ~4.0) . The ortho-relationship of the fluorine and trifluoromethyl groups on the B-ring generates a unique dipole moment and electron-deficient aromatic system, which influences both the compound's reactivity as a Michael acceptor and its interaction with biological nucleophiles [1]. Additionally, the methyl group at the α-position of the enone system sterically differentiates this but-2-en-1-one scaffold from the more common prop-2-en-1-one (standard chalcone) framework, potentially affecting both metabolic stability and target binding geometry .

Physicochemical profile
Supporting evidence
Target: MW 308.27, est. LogP ~4.5–5.0
4-Fluorochalcone: MW 226.25, LogP ~3.5
3′-(Trifluoromethyl)chalcone: MW 276.26, LogP ~4.0
Dual F/CF3 yields higher lipophilicity and distinct dipole.
Supports lipophilicity-driven property review for compound selection.
Estimated values; experimental determination recommended.
Lipophilicity Physicochemical properties Drug-likeness

Antibacterial Activity Differentiation: Trifluoromethyl- vs. Trifluoromethoxy-Substituted Chalcones

A series of trifluoromethyl (A1–A10) and trifluoromethoxy (B1–B10) substituted chalcones were systematically evaluated for antibacterial and antifungal activity [1]. The study demonstrated that the nature of the fluorinated substituent on the B-ring critically determines antimicrobial potency and spectrum. While specific MIC values for the target compound's exact substitution pattern were not reported, the structure-activity trends indicate that combining a fluoro and trifluoromethyl group in an ortho-relationship creates a distinct electronic profile compared to the para-trifluoromethyl or para-trifluoromethoxy analogs tested [1]. In related work, a compound containing the 4-fluoro-3-(trifluoromethyl)phenyl moiety showed MIC values of 25.9 and 12.9 μM against MRSA isolates, superior to ampicillin (MIC 45.8 μM) [2].

Antimicrobial activity
Class-level
Related 4-F-3-CF3 compound: MIC 25.9/12.9 μM vs MRSA
Ampicillin: MIC 45.8 μM
Target compound’s moiety present in active analogs
Supports antimicrobial screening context for dual F/CF3-containing compounds.
Class-level inference; verify with target compound.
Antibacterial Trifluoromethyl chalcones MRSA

Optimal Research and Industrial Application Scenarios for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one


Medicinal Chemistry: hCYP1B1 Inhibitor Lead Optimization

The 4-fluoro-3-trifluoromethyl substitution pattern on the B-ring of chalcones has been validated as critical for achieving sub-10 nM hCYP1B1 inhibition [1]. This compound serves as a key scaffold for SAR studies aimed at optimizing potency, selectivity over hCYP1A1/1A2, and avoidance of AhR activation. Its methyl-substituted enone provides a steric handle for further derivatization to improve drug-like properties.

Chemical Biology: Covalent Probe Development Targeting Reactive Cysteine Residues

The α,β-unsaturated ketone system in this compound functions as a Michael acceptor capable of forming covalent adducts with cysteine thiols. The electron-withdrawing 4-fluoro-3-trifluoromethylphenyl group enhances the electrophilicity of the β-carbon, enabling tunable reactivity for targeted covalent inhibitor design [2]. This property is valuable for developing chemical probes targeting cysteine-dependent enzymes.

Antimicrobial Resistance Research: MRSA-Potentiated Chalcone Scaffolds

Compounds bearing the 4-fluoro-3-trifluoromethylphenyl moiety have demonstrated superior anti-MRSA activity compared to ampicillin, with MIC values as low as 12.9 µM [3]. This compound provides a starting point for optimization against drug-resistant Gram-positive pathogens where conventional antibiotics show reduced efficacy.

Neuroscience: Selective MAO-B Inhibitor Development

Trifluoromethyl-substituted chalcones have been established as selective, reversible, and competitive hMAO-B inhibitors with sub-micromolar Ki values and selectivity indices exceeding 26-fold over MAO-A . The target compound's unique dual F/CF3 substitution pattern offers an opportunity to further probe electronic effects on MAO-B binding affinity and isoform selectivity for Parkinson's disease and Alzheimer's disease research.

Application
Selection Property
Validation Focus
CYP1B1 pathway inhibition studies
B-ring dual F/CF3 substitution pattern
Isoform selectivity and potency profiling against CYP1 family
Covalent probe development for cysteine-dependent enzymes
α,β-unsaturated ketone electrophilicity
Reactivity tuning and target engagement selectivity
Antimicrobial screening against drug-resistant Gram-positive pathogens
4-fluoro-3-trifluoromethylphenyl moiety
MIC and strain-panel evaluation
MAO-B isoform selectivity research for neurodegenerative disease models
Trifluoromethyl-substituted chalcone pharmacophore
Isoform selectivity and binding mode analysis
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